molecular formula C11H14N4OS B14062692 4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide CAS No. 61206-34-6

4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide

Cat. No.: B14062692
CAS No.: 61206-34-6
M. Wt: 250.32 g/mol
InChI Key: XNVGKAIOWUNAMK-UHFFFAOYSA-N
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Description

Benzamide, 4-[[(aminothioxomethyl)hydrazono]methyl]-N,N-dimethyl- is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzamide family, which is characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-[[(aminothioxomethyl)hydrazono]methyl]-N,N-dimethyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of benzamide with hydrazine derivatives under controlled conditions to introduce the hydrazono group. The aminothioxomethyl group can be introduced through subsequent reactions involving thioamides and appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-[[(aminothioxomethyl)hydrazono]methyl]-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the replacement of functional groups with new nucleophiles.

Scientific Research Applications

Benzamide, 4-[[(aminothioxomethyl)hydrazono]methyl]-N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzamide, 4-[[(aminothioxomethyl)hydrazono]methyl]-N,N-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest member of the benzamide family, lacking the additional functional groups present in Benzamide, 4-[[(aminothioxomethyl)hydrazono]methyl]-N,N-dimethyl-.

    N,N-Dimethylbenzamide: Similar structure but without the hydrazono and aminothioxomethyl groups.

    4-Aminobenzamide: Contains an amino group but lacks the hydrazono and aminothioxomethyl groups.

Uniqueness

The uniqueness of Benzamide, 4-[[(aminothioxomethyl)hydrazono]methyl]-N,N-dimethyl- lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. This makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

61206-34-6

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

4-[(carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide

InChI

InChI=1S/C11H14N4OS/c1-15(2)10(16)9-5-3-8(4-6-9)7-13-14-11(12)17/h3-7H,1-2H3,(H3,12,14,17)

InChI Key

XNVGKAIOWUNAMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C=NNC(=S)N

Origin of Product

United States

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